N-[1-(4-propylphenyl)ethylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-propylphenyl)ethylidene]hydroxylamine: is an organic compound with the molecular formula C₁₁H₁₅NO. It is also known as 1-(4-propylphenyl)ethanone oxime. This compound is characterized by the presence of an oxime functional group, which is a nitrogen-containing group attached to a carbon atom that is double-bonded to an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-propylphenyl)ethylidene]hydroxylamine typically involves the reaction of 4-propylacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-60°C. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification methods such as chromatography may be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-[1-(4-propylphenyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds or nitriles.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Nitroso compounds, nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[1-(4-propylphenyl)ethylidene]hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[1-(4-propylphenyl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can undergo metabolic transformations that lead to the formation of active metabolites, which exert their effects through various biochemical pathways .
Comparison with Similar Compounds
- N-[1-(4-methylphenyl)ethylidene]hydroxylamine
- N-[1-(4-ethylphenyl)ethylidene]hydroxylamine
- N-[1-(4-isopropylphenyl)ethylidene]hydroxylamine
Comparison: N-[1-(4-propylphenyl)ethylidene]hydroxylamine is unique due to its specific propyl substituent on the phenyl ring, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[1-(4-propylphenyl)ethylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-3-4-10-5-7-11(8-6-10)9(2)12-13/h5-8,13H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHLSFASFWJLBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=NO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371924 |
Source
|
Record name | N-[1-(4-Propylphenyl)ethylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64128-26-3 |
Source
|
Record name | N-[1-(4-Propylphenyl)ethylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.